(4-Chlorophenyl)boronic acid hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

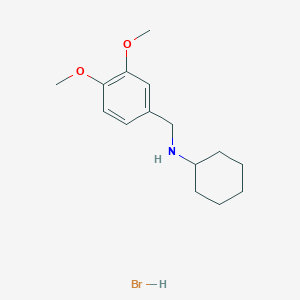

4-Chlorophenylboronic acid is a derivative of boronic acid and is used as an intermediate in medicine and materials . It can be used in Suzuki coupling reactions to synthesize substituted difluoromethylphenyl .

Synthesis Analysis

4-Chlorophenylboronic acid can be used as a reactant in various reactions such as palladium-catalyzed direct arylation, cyclopalladation, tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation . It can also be used in copper-mediated ligandless aerobic fluoroalkylation and Pd-catalyzed arylative cyclization .Molecular Structure Analysis

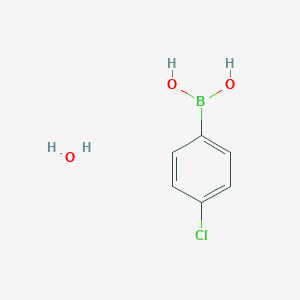

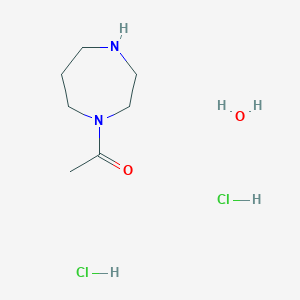

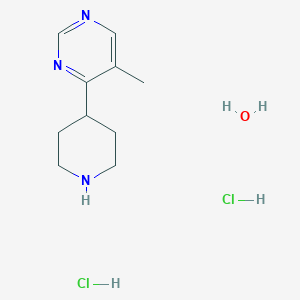

The linear formula of 4-Chlorophenylboronic acid is ClC6H4B(OH)2 . When tetracoordinated, the B–O bond of boronic esters increases to about 1.43–1.47 Å, which is as much as 0.10 Å longer than the corresponding bonds in tricoordinate analogues .Chemical Reactions Analysis

4-Chlorophenylboronic acid can be used in Suzuki coupling reactions to synthesize substituted difluoromethylphenyl . It can also be used in the Suzuki coupling reaction of toluenesulfonic acid pyrrolidine ester, followed by a hydrogenation reaction to synthesize baclofen amide .Physical And Chemical Properties Analysis

The molecular weight of 4-Chlorophenylboronic acid is 156.37 . It is a solid at room temperature . The melting point is 284-289 °C .Safety and Hazards

4-Chlorophenylboronic acid hydrate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

4-Chlorophenylboronic acid can be used as a catalyst to prepare 4-hydroxycoumarin derivatives with antitrypanosomal and antioxidant properties . It can also be used to prepare substituted diarylmethylidenefluorenes via Suzuki coupling reaction . These applications indicate potential future directions for the use of 4-Chlorophenylboronic acid.

Propiedades

IUPAC Name |

(4-chlorophenyl)boronic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCZUHJLUJPAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Cl)(O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)boronic acid hydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid hydrochloride dihydrate](/img/structure/B7971300.png)

![[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride](/img/structure/B7971334.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)